molecular formula C10H15N3O6 B1460644 [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid CAS No. 2059949-96-9

[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

Cat. No. B1460644
CAS RN: 2059949-96-9
M. Wt: 273.24 g/mol
InChI Key: KYMZDRDDVXIEIG-UHFFFAOYSA-N
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Description

“[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid” is a compound with the CAS Number: 2059949-96-9 . It has a molecular weight of 273.25 . The IUPAC name for this compound is (5-(tetrahydro-2H-pyran-3-yl)-1,3,4-oxadiazol-2-yl)methanamine oxalate .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Anticancer Activity

1,3,4-Oxadiazole derivatives have been extensively studied for their potential as anticancer agents . They exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . These compounds have been tested on different cancer cell lines, showing promising results in combating leukemia and other malignancies .

Enzyme Inhibition

These derivatives are known to inhibit various enzymes that are crucial in the pathogenesis of diseases, including cancer. For instance, they target enzymes like thymidylate synthase, HDAC, topoisomerase II , and thymidine phosphorylase , which play significant roles in DNA replication and repair . This inhibition is vital for controlling the proliferation of cancer cells.

Neuroprotective Effects

Some 1,3,4-oxadiazole compounds have shown potential in treating neurodegenerative diseases. For example, a specific derivative has been identified as a glycogen synthase kinase-3 inhibitor , which can decrease tau phosphorylation and ameliorate cognitive deficits in a model of Alzheimer’s disease . This suggests a promising avenue for research into treatments for conditions like Alzheimer’s.

Antibacterial and Antiviral Properties

The oxadiazole ring is associated with significant antibacterial and antiviral properties . These compounds can be designed to combat a wide range of bacterial and viral pathogens, offering a pathway to develop new medications to treat infectious diseases .

Agricultural Applications

In agriculture, 1,3,4-oxadiazole derivatives serve as plant protection agents . They exhibit herbicidal, insecticidal, and fungicidal activities, which are essential for protecting crops from various pests and diseases . This not only helps in safeguarding food security but also in reducing the reliance on traditional pesticides.

Analgesic and Anti-inflammatory Uses

These compounds have also been found to possess analgesic and anti-inflammatory properties . They can be used to develop new pain relief medications and treatments for inflammatory conditions, providing an alternative to current therapies .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

oxalic acid;[5-(oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.C2H2O4/c9-4-7-10-11-8(13-7)6-2-1-3-12-5-6;3-1(4)2(5)6/h6H,1-5,9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMZDRDDVXIEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=NN=C(O2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
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[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
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[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
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[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
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[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 6
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[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

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